

Cyanine3.5 azide vs Cy3.5 azide chemical structure differences

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Compound of Interest

Compound Name: Cyanine3.5 azide (chloride)

Cat. No.: B12412521

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Title: Demystifying Cyanine3.5 Azide vs. Cy3.5® Azide: Structural Equivalence, Photophysics, and Bioconjugation Workflows

Executive Summary: The Nomenclature Illusion

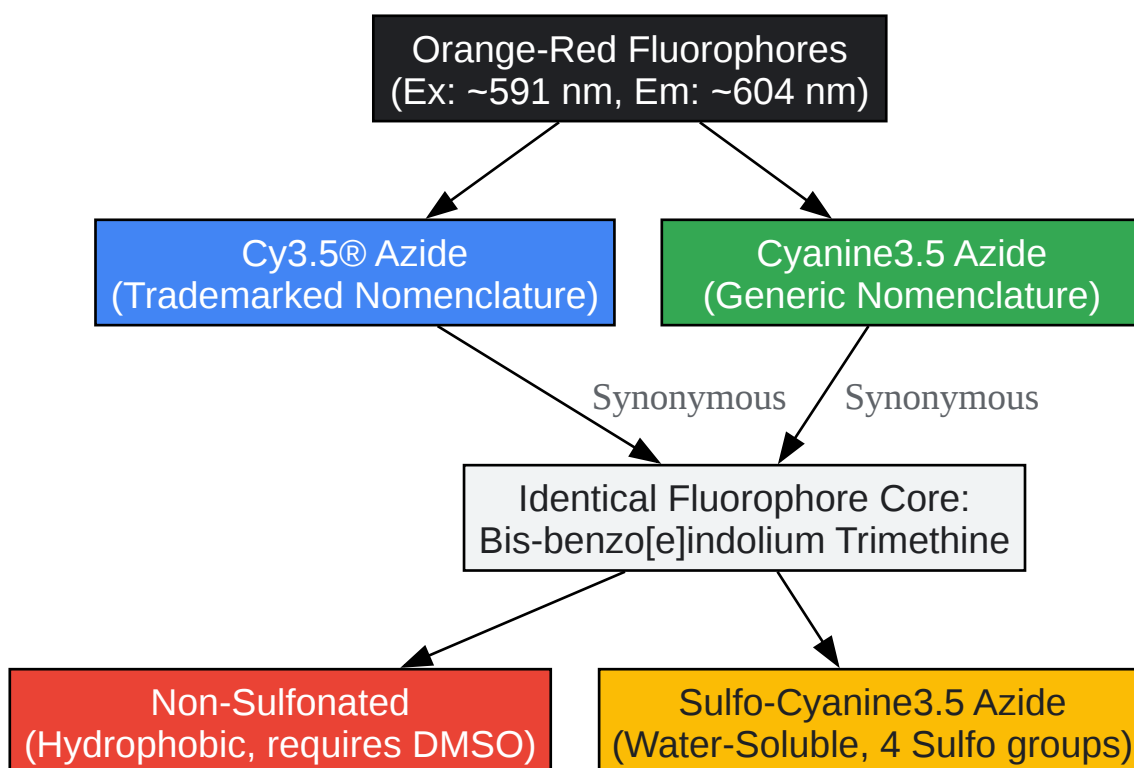
As a Senior Application Scientist, one of the most frequent points of confusion I encounter in assay development is the perceived difference between "Cyanine3.5" and "Cy3.5". For researchers designing Fluorescence Resonance Energy Transfer (FRET) assays or multiplexed imaging panels, selecting the optimal fluorophore is critical.

The reality is rooted in intellectual property, not chemistry. "Cy3.5®" is a registered trademark originally developed by Amersham Biosciences (now part of GE Healthcare/Cytiva)[1]. "Cyanine3.5" is the generic, open-market nomenclature used by chemical vendors to describe the exact same molecular core[2]. Structurally, both terms refer to an identical bis-benzo[e]indolium trimethine cyanine dye[3].

Core Chemical Structure and Photophysics

To understand the utility of Cyanine3.5/Cy3.5, we must examine its molecular architecture.

- **The Fluorophore Core:** The dye consists of two benzo[e]indolium rings (indolium rings fused with an additional benzene ring) connected by a trimethine (-CH=CH-CH=) bridge[3]. The extended π -conjugation provided by the fused benzene rings shifts the excitation/emission spectra approximately 40 nm red compared to standard Cy3 (which uses a standard indolium core)[3].
- **The Azide Functional Group:** In Cyanine3.5 azide (Formula: C₄₁H₄₇CIN₆O, MW: 675.3 g/mol), an azide (-N₃) moiety is attached via an aliphatic linker to one of the heterocyclic nitrogens[4]. This compact azide group ensures minimal steric interference during bioorthogonal conjugation[5].



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Fig 1: Structural and nominal hierarchy of Cyanine3.5 / Cy3.5 azide derivatives.

Table 1: Photophysical Properties of Cyanine3.5 / Cy3.5

Property	Value	Causality / Implication
Excitation Maximum (λ_{ex})	591 nm[4]	Optimized for 561 nm or 594 nm solid-state laser lines.
Emission Maximum (λ_{em})	604 nm[4]	Fills the spectral gap between Cy3 and Cy5 in multiplexing.
Extinction Coefficient (ϵ)	116,000 M ⁻¹ cm ⁻¹ [6]	High molar absorptivity ensures bright signal even at low Degree of Labeling (DOL).
Quantum Yield (Φ)	0.35[4]	Moderate-to-high efficiency; environmentally sensitive.

The Real Structural Dichotomy: Sulfonated vs. Non-Sulfonated

While "Cy3.5" vs. "Cyanine3.5" is merely a semantic difference, the distinction between non-sulfonated and sulfonated forms is a critical structural divergence that dictates experimental success.

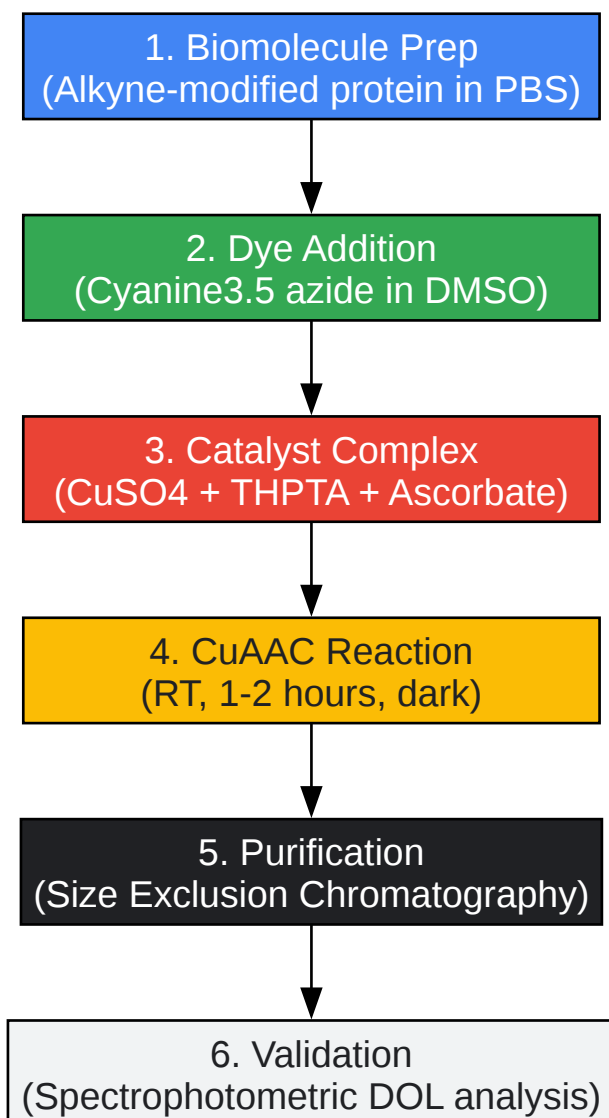
- Non-Sulfonated Cyanine3.5 Azide: Highly hydrophobic. Requires dissolution in anhydrous DMSO or DMF before addition to aqueous buffers. Best suited for labeling small molecules, peptides, or solid-phase synthesis where organic solvents are tolerated.
- Sulfo-Cyanine3.5 Azide: Contains four sulfonate ($-\text{SO}_3^-$) groups attached to the aromatic rings[7]. This modification serves two causal purposes:
 - Aqueous Solubility: Allows direct dissolution in water/PBS, preventing the precipitation of sensitive proteins[7].
 - Aggregation Prevention: The negative charges induce electrostatic repulsion, preventing the hydrophobic fluorophores from stacking (H-aggregate formation) on the protein surface, which would otherwise lead to severe fluorescence quenching[8].

Table 2: Chemical Properties Comparison

Property	Cyanine3.5 Azide (Non-Sulfonated)	Sulfo-Cyanine3.5 Azide
Molecular Weight	675.3 g/mol [4]	Varies by salt form (typically >1000 g/mol) [7]
Solubility	DMSO, DMF, DCM [4]	Water, PBS, aqueous buffers [7]
Target Application	Oligonucleotides, small molecules, peptides	Intact proteins, antibodies, in vivo imaging
Aggregation Risk	High in aqueous buffers without organic co-solvents	Low (prevented by electrostatic repulsion of sulfo groups)

Self-Validating Bioconjugation Protocol: CuAAC Click Chemistry

To ensure reproducible labeling of an alkyne-modified protein with Cyanine3.5 azide, the following Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) protocol incorporates built-in validation steps.



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Fig 2: Self-validating CuAAC bioconjugation workflow for Cyanine3.5 azide.

Step-by-Step Methodology:

- Reagent Preparation:
 - Prepare a 10 mM stock of Cyanine3.5 azide in anhydrous DMSO (if non-sulfonated) or water (if sulfonated)[1].
 - Prepare the catalyst complex: Mix CuSO₄ (final 1 mM) with THPTA ligand (final 5 mM).
Causality: THPTA stabilizes the Cu(I) oxidation state and prevents the generation of

reactive oxygen species (ROS) that could degrade the protein backbone.

- Reaction Assembly:
 - To the alkyne-modified protein (1-5 mg/mL in PBS, pH 7.4), add 3-5 molar equivalents of Cyanine3.5 azide[2].
 - Add the pre-mixed CuSO₄/THPTA complex.
 - Initiate the reaction by adding sodium ascorbate (final 5 mM) to reduce Cu(II) to the active Cu(I) catalytic species.
- Incubation:
 - Incubate for 1-2 hours at room temperature, protected from light[9].
- Purification:
 - Remove unreacted dye and copper catalyst using a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with PBS[9]. Causality: Free dye will artificially inflate downstream quantification and cause high background in imaging.
- Validation (Degree of Labeling - DOL):
 - Measure the absorbance of the purified conjugate at 280 nm (protein) and 591 nm (dye).
 - Calculate DOL:
 - (CF = Correction Factor for Cyanine3.5 absorbance at 280 nm, typically ~0.05). A target DOL of 2-4 dyes per IgG antibody is optimal. Exceeding this ratio can lead to mutual quenching by resonance energy transfer[10].

Applications in Advanced Assays

Cyanine3.5 is predominantly utilized as a FRET partner. Its emission spectrum perfectly overlaps with the excitation spectrum of Cyanine5 (Cy5), making the Cy3.5/Cy5 pair highly efficient for measuring protein-protein interactions or nucleic acid hybridization[11].

Furthermore, its orange-red emission allows it to directly replace sulfoRhodamine 101 or Texas

Red in multiplexed flow cytometry and confocal microscopy panels, avoiding the high background autofluorescence typical of the green/yellow channels[6].

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